7-Chlorobenzofuran
Overview
Description
7-Chlorobenzofuran is an organic compound that belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring with a chlorine atom attached at the seventh position.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 7-chlorobenzofuran belongs, have been shown to interact with various biological targets . These targets often have at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
7-Chlorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been found to exhibit enzyme inhibitory activities . These interactions often involve binding to the active sites of enzymes, thereby inhibiting their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, benzofuran derivatives have shown significant anticancer activities by inhibiting cell growth and inducing apoptosis in cancer cells . These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell function. Additionally, the compound’s stability under different conditions can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity or enzyme inhibition . At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . For instance, benzofuran derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can influence their biological activity and toxicity . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, benzofuran derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . Additionally, binding to specific proteins can affect the compound’s stability and bioavailability.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been observed to localize in the cytoplasm, nucleus, or other cellular organelles, where they can exert their biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the seventh position .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction Reactions: The compound can be reduced to form this compound-2-ol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted benzofuran derivatives.
Oxidation Reactions: Benzofuran-2,3-dione derivatives.
Reduction Reactions: this compound-2-ol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzofuran: The parent compound without the chlorine substitution.
7-Bromobenzofuran: Similar structure with a bromine atom instead of chlorine.
7-Iodobenzofuran: Similar structure with an iodine atom instead of chlorine.
Uniqueness: 7-Chlorobenzofuran is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the seventh position can enhance its antimicrobial and anticancer properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
7-chloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROWSPBDKGWJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947287 | |
Record name | 7-Chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-55-7 | |
Record name | Benzofuran, 7-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing substituted 7-chlorobenzofurans?
A: Researchers have developed efficient methods for synthesizing various substituted 7-chlorobenzofurans. One approach involves a multi-step process starting with commercially available 7-chlorobenzofuran-2-carboxylic acid. This method involves converting the carboxylic acid to the corresponding ester, followed by bromination and subsequent reactions to introduce desired substituents. [, ]
Q2: What are the challenges in synthesizing benzofurans, and how do recent studies address them?
A: Traditional methods for synthesizing benzofurans often require harsh reaction conditions and may suffer from limited substrate scope or poor regioselectivity. Recent research utilizes catalytic strategies, such as cationic iridium complexes, to achieve milder reaction conditions and improve control over the substitution patterns in benzofurans. []
Q3: How do directing groups impact the synthesis of substituted benzofurans?
A: The use of directing groups is crucial for achieving high regioselectivity in benzofuran synthesis. Studies demonstrate that various directing groups, such as acetyl, acetylamide, and carbamate, can effectively direct the installation of substituents at specific positions on the benzofuran ring. []
Q4: What are the potential applications of substituted benzofurans in organic synthesis?
A: Substituted benzofurans are versatile building blocks in organic synthesis. For example, they can serve as precursors for the synthesis of benzofulvenes, which are valuable intermediates in the preparation of organometallic complexes and other complex molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.